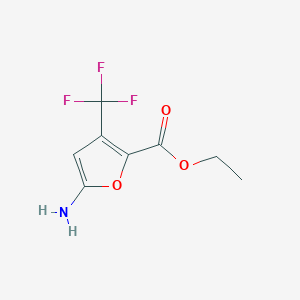

Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate

Description

Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate is a furan-based ester derivative characterized by a trifluoromethyl group at position 3 and an amino group at position 5 of the aromatic furan ring. Structural analogs and synthetic pathways from patents and journals suggest its relevance in drug discovery and pesticidal chemistry .

Properties

Molecular Formula |

C8H8F3NO3 |

|---|---|

Molecular Weight |

223.15 g/mol |

IUPAC Name |

ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate |

InChI |

InChI=1S/C8H8F3NO3/c1-2-14-7(13)6-4(8(9,10)11)3-5(12)15-6/h3H,2,12H2,1H3 |

InChI Key |

TUDSWLLGNZXUPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(O1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of α-Diketones

Cyclocondensation of α-diketones with amino alcohols or amines offers a straightforward route to functionalized furans. For example, reacting ethyl 4,4,4-trifluoroacetoacetate with hydroxylamine under acidic conditions generates a 3-trifluoromethylfuran intermediate, which can be further aminated at the 5-position via electrophilic substitution. However, this method struggles with regioselectivity, often yielding mixtures of 3- and 4-trifluoromethyl isomers.

Key Reaction Conditions :

Lactone Ring Opening and Rearrangement

Lactone derivatives, such as 5-hydroxy-3-methyl-3H-benzofuran-2-one, undergo ring expansion under reductive conditions to form tetrahydrofurobenzofurans. While this method is effective for saturated systems, adapting it to aromatic furans requires harsh conditions that may degrade the trifluoromethyl group.

Palladium-Catalyzed Cross-Coupling Approaches

Oxidative Heterodimerization of Allenamides

Palladium(II)-catalyzed oxidative heterodimerization of 2,3-allenamides and 1,2-allenyl ketones enables the synthesis of polysubstituted furans. For this compound, this method involves:

-

Preparing a trifluoromethyl-containing allenamide via Staudinger ligation.

-

Coupling with an ethyl propiolate-derived allenyl ketone.

-

Cyclization under aerobic conditions with Pd(CHCN)Cl and benzoquinone.

Optimized Parameters :

Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling has been employed to introduce aryl and heteroaryl groups to furan cores. While trifluoromethyl boronic esters are rare, this method can install the ethyl carboxylate group post-coupling. For example:

-

Coupling 5-bromo-3-(trifluoromethyl)furan-2-carboxylate with ethylboronic acid.

-

Hydrolyzing the ester to the carboxylic acid.

Functional Group Interconversion Techniques

Nitration and Reduction

Introducing the amino group via nitration and subsequent reduction is a classical approach:

-

Nitrate ethyl 3-(trifluoromethyl)furan-2-carboxylate at the 5-position using HNO/HSO.

Challenges :

-

Nitration of electron-deficient furans is slow, requiring elevated temperatures (100°C).

-

Over-reduction may occur, necessitating careful stoichiometric control.

Trifluoromethylation Strategies

Trifluoromethyl groups are typically introduced via:

-

Ruppert-Prakash reagent (TMSCF) : Reacts with carbonyl intermediates.

-

Copper-mediated coupling : Utilizes CFCu generated from CFSiMe and CuI.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Cyclization | 45–55 | Moderate | Low | High |

| Pd-Catalyzed Coupling | 60–68 | High | Moderate | Moderate |

| Nitration/Reduction | 30–40 | Low | High | Low |

Key Insights :

-

Palladium-catalyzed methods offer superior regiocontrol but require expensive catalysts.

-

Direct cyclization is cost-effective but suffers from side reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate as an anticancer agent. Its structural characteristics allow it to interact with various biological targets, leading to significant inhibition of cancer cell proliferation.

Case Study: Anticancer Mechanisms

- Cell Lines Tested : The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

- Mechanism of Action : this compound induces apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2.

| Cell Line | Percent Growth Inhibition |

|---|---|

| HepG2 | 75% |

| MCF-7 | 68% |

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Its ability to penetrate biological membranes effectively allows it to target bacterial cells.

Case Study: Antimicrobial Efficacy

- Pathogens Tested : E. coli and S. aureus.

- Results : Showed significant antibacterial properties with minimum inhibitory concentrations (MICs) lower than many conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications.

Synthetic Routes

Several synthetic pathways have been developed to modify this compound, enhancing its utility in creating complex molecules.

| Synthetic Route | Description |

|---|---|

| Alkylation | Introduction of alkyl groups to enhance lipophilicity. |

| Acylation | Formation of acyl derivatives for improved biological activity. |

| Coupling Reactions | Coupling with other heterocycles to create novel compounds with potential therapeutic effects. |

Agrochemical Development

The unique properties of this compound make it a candidate for developing agrochemicals. Its ability to act as a herbicide or pesticide is under investigation.

Case Study: Herbicidal Activity

Preliminary studies have shown that derivatives of this compound exhibit herbicidal properties, making them suitable for agricultural applications.

| Application | Effectiveness |

|---|---|

| Herbicide | Effective against common weeds with low toxicity to crops. |

| Pesticide | Demonstrated efficacy against certain insect pests in controlled trials. |

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, while the furan ring provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key distinguishing features are its amino and trifluoromethyl groups on the furan ring. Below is a comparative analysis with analogous compounds:

Physicochemical and Reactivity Differences

- Solubility: The amino group in the target compound enhances polarity and water solubility compared to non-amino analogs (e.g., ’s aryl-CF₃ derivative) .

- Reactivity : The NH₂ group allows for amide formation or Schiff base synthesis , unlike CF₃-only derivatives (e.g., ’s pyrimidine carboxylate) .

- Stability : Aromatic furans with electron-withdrawing CF₃ are thermally stable, while saturated analogs () may exhibit lower thermal stability due to reduced conjugation .

Biological Activity

Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group and a trifluoromethyl group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈F₃N O₂. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. The amino group allows for hydrogen bonding interactions, which can enhance binding affinity to biological targets.

The mechanism of action for this compound involves:

- Lipophilicity : Facilitates penetration through biological membranes.

- Hydrogen Bonding : The amino group can interact with target proteins, influencing their activity.

- Reactivity : The carboxylate functional group can undergo various chemical transformations, which may enhance biological activity or lead to the formation of new derivatives.

Antimicrobial and Antiparasitic Properties

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antimicrobial and antiparasitic activities. For instance, a class of nitro-containing furan derivatives has shown potent trypanocidal activity, with some compounds being up to 1000-fold more potent than existing treatments like nifurtimox against Trypanosoma cruzi and Trypanosoma brucei .

| Compound Name | Activity | Reference |

|---|---|---|

| Nifurtimox | Standard treatment for trypanosomiasis | |

| This compound | Potential for similar activity due to structural similarities |

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some furan derivatives exhibit low cytotoxicity against human cell lines (e.g., HeLa cells), the specific cytotoxic profile of this compound remains under investigation. This is crucial as low cytotoxicity is a desirable trait for therapeutic agents .

Case Studies and Research Findings

-

Synthesis and Evaluation :

- A series of furan derivatives were synthesized and evaluated for their biological activity against various pathogens. This compound was included in these studies due to its promising structural features.

- Structure-Activity Relationship (SAR) :

- Comparative Analysis :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethyl-containing intermediates (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) can undergo Suzuki-Miyaura coupling with boronic acids under palladium catalysis . Optimization involves monitoring reaction temperature (60–80°C), solvent selection (DMF or THF), and catalyst loading (1–5 mol%). LCMS (e.g., m/z 366 [M+H]⁺) and HPLC (retention time: 1.26 minutes under acidic conditions) are critical for tracking progress .

Q. How can the purity and structural identity of this compound be validated?

- Methodology : Use a combination of:

- NMR spectroscopy : Confirm the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR).

- LCMS/HPLC : Ensure >95% purity via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

- Elemental analysis : Match calculated and observed C, H, N, F percentages.

Q. What are the key challenges in stabilizing this compound during storage?

- Methodology : The amino group may oxidize or hydrolyze. Stabilization strategies include:

- Storage under inert atmosphere (N₂/Ar) at 2–8°C .

- Use of desiccants (e.g., molecular sieves) to prevent moisture-induced degradation.

- Periodic HPLC analysis to monitor decomposition products .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of stereochemistry and bond lengths. For example, SHELX can resolve ambiguities in furan ring puckering or amino group orientation . Challenges include obtaining high-quality crystals via vapor diffusion or slow evaporation.

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- DFT calculations (e.g., Gaussian 16): Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The trifluoromethyl group is electron-withdrawing, directing electrophiles to the 5-amino position.

- Molecular docking : Evaluate binding affinities to biological targets (e.g., enzymes in anticonvulsant pathways) .

Q. How do conflicting bioactivity results (e.g., anticonvulsant vs. neurotoxic effects) arise, and how can they be reconciled?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.